molecular formula C13H18O3 B7905810 3'-Methoxy-4'-n-propoxypropiophenone

3'-Methoxy-4'-n-propoxypropiophenone

Cat. No.: B7905810
M. Wt: 222.28 g/mol
InChI Key: RSDMJGFHRMACPV-UHFFFAOYSA-N
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Description

3’-Methoxy-4’-n-propoxypropiophenone is an organic compound belonging to the ketone class of compounds It is characterized by the presence of a methoxy group at the 3’ position and a propoxy group at the 4’ position on the phenyl ring, with a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-4’-n-propoxypropiophenone can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzoyl chloride with n-propyl magnesium bromide (Grignard reagent) to form the desired product. The reaction is typically carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent .

Industrial Production Methods

Industrial production of 3’-Methoxy-4’-n-propoxypropiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-4’-n-propoxypropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

3’-Methoxy-4’-n-propoxypropiophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Methoxy-4’-n-propoxypropiophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 3’-Methoxypropiophenone
  • 4’-Methoxypropiophenone
  • 3’-Methoxyacetophenone
  • 4’-Methoxyacetophenone

Comparison

3’-Methoxy-4’-n-propoxypropiophenone is unique due to the presence of both methoxy and propoxy groups on the phenyl ring. This structural feature distinguishes it from other similar compounds, which may only have one of these groups.

Properties

IUPAC Name

1-(3-methoxy-4-propoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-8-16-12-7-6-10(11(14)5-2)9-13(12)15-3/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDMJGFHRMACPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)CC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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